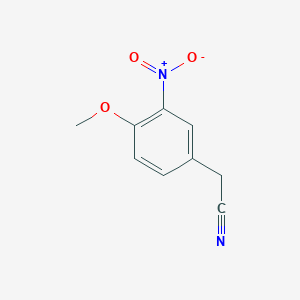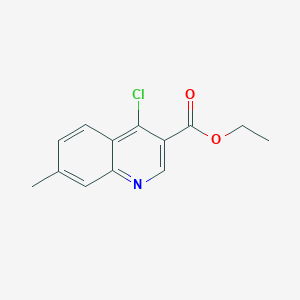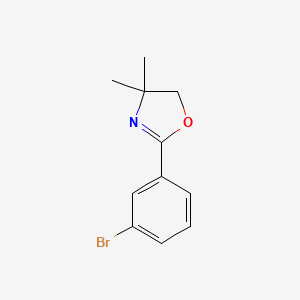
2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole
Descripción general
Descripción
2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole, also known as 3-Bromo-4-methyl-4,5-dihydrooxazole, is a heterocyclic compound and a derivative of oxazole. It is an aromatic compound and is used in various scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 95-96°C.
Aplicaciones Científicas De Investigación
Brominated Flame Retardants
Novel Brominated Flame Retardants : A critical review by Zuiderveen, Slootweg, and de Boer (2020) discusses the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It emphasizes the need for more research on their occurrence, environmental fate, and toxicity. This review highlights the importance of NBFRs in various applications and the necessity for optimized analytical methods to include all NBFRs, pointing to large knowledge gaps for specific NBFRs not included in monitoring programs or other studies (Zuiderveen, Slootweg, & de Boer, 2020).
Toxicology of Brominated Compounds
Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol : Koch and Sures (2018) provide a review of the environmental occurrence and toxicology of 2,4,6-tribromophenol, highlighting its role as an intermediate in the synthesis of brominated flame retardants and its ubiquitous presence in the environment. This review suggests that despite its widespread occurrence, much is unknown about its toxicokinetics and toxicodynamics, indicating a need for further research on this and related brominated compounds (Koch & Sures, 2018).
Synthesis of Brominated Organic Compounds
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : Qiu, Gu, Zhang, and Xu (2009) describe a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals. This synthesis demonstrates the importance of developing efficient and environmentally friendly methods for producing brominated organic compounds, potentially relevant for the synthesis of "2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole" (Qiu, Gu, Zhang, & Xu, 2009).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNJBDKWBSRNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511497 | |
| Record name | 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole | |
CAS RN |
51849-84-4 | |
| Record name | 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



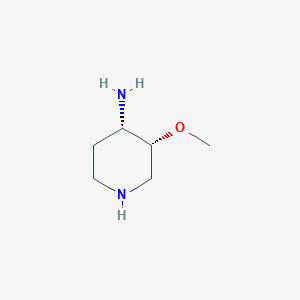




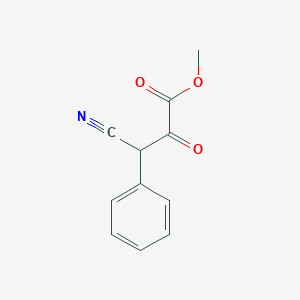
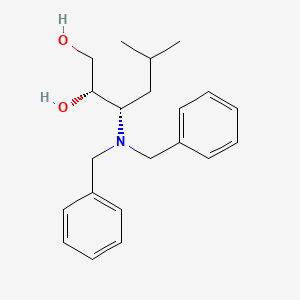

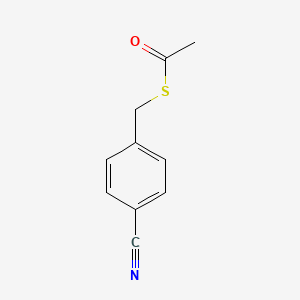
![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-A][1,4]benzodiazepine 2,5-dioxide](/img/structure/B1626806.png)


